molecular formula C10H19ClN2O4 B2640356 Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride CAS No. 2098047-42-6

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride

Cat. No.: B2640356
CAS No.: 2098047-42-6
M. Wt: 266.72
InChI Key: SADWGNZRWORJJS-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19ClN2O4. It is a versatile compound used in various scientific research fields due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate
  • Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate sulfate

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.ClH/c1-9(2,3)16-8(14)12-10(5-11-6-10)7(13)15-4;/h11H,5-6H2,1-4H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADWGNZRWORJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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